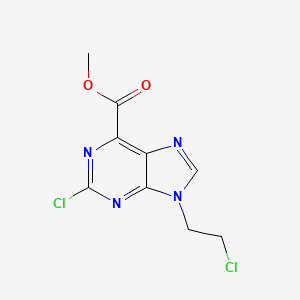
Dihydrocarvyl acetate, (-)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dihydrocarvyl acetate, (-)-, also known as (-)-8-p-Menthen-2-yl acetate, is an organic compound with the molecular formula C12H20O2 and a molecular weight of 196.29 g/mol . It is a monoterpenoid ester derived from dihydrocarveol and acetic acid. This compound is known for its pleasant floral, rose-like odor with a hint of mint, making it a valuable ingredient in the fragrance and flavor industries .
準備方法
Synthetic Routes and Reaction Conditions
Dihydrocarvyl acetate, (-)-, is typically synthesized through the acetylation of dihydrocarveol. The reaction involves the use of acetic anhydride or acetyl chloride as the acetylating agents in the presence of a catalyst such as pyridine or sulfuric acid . The reaction is carried out under mild conditions, usually at room temperature, to yield the desired ester.
Industrial Production Methods
In an industrial setting, the production of dihydrocarvyl acetate, (-)-, follows a similar acetylation process but on a larger scale. The reaction is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
化学反応の分析
Types of Reactions
Dihydrocarvyl acetate, (-)-, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dihydrocarvone and other oxidized derivatives.
Reduction: The ester group can be reduced to yield dihydrocarveol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.
Major Products Formed
Oxidation: Dihydrocarvone and other oxidized derivatives.
Reduction: Dihydrocarveol.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
Dihydrocarvyl acetate, (-)-, has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of other complex organic compounds.
Biology: Its pleasant odor makes it useful in studies related to olfactory receptors and scent perception.
Medicine: Research is ongoing into its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
作用機序
The mechanism of action of dihydrocarvyl acetate, (-)-, involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its characteristic floral and minty odor. At the molecular level, it binds to specific receptor proteins, triggering a signal transduction pathway that results in the sensation of smell .
類似化合物との比較
Similar Compounds
Dihydrocarveol acetate: Another monoterpenoid ester with similar odor properties.
Isodihydrocarveol acetate: A stereoisomer with slightly different olfactory characteristics.
Neoiso-dihydrocarveol acetate: Another stereoisomer with unique scent properties.
Uniqueness
Dihydrocarvyl acetate, (-)-, stands out due to its specific stereochemistry, which imparts a distinct floral and minty odor. This makes it particularly valuable in the fragrance industry, where subtle differences in scent can significantly impact product formulations .
特性
CAS番号 |
57287-13-5 |
|---|---|
分子式 |
C12H20O2 |
分子量 |
196.29 g/mol |
IUPAC名 |
[(1R,2R,5R)-2-methyl-5-prop-1-en-2-ylcyclohexyl] acetate |
InChI |
InChI=1S/C12H20O2/c1-8(2)11-6-5-9(3)12(7-11)14-10(4)13/h9,11-12H,1,5-7H2,2-4H3/t9-,11-,12-/m1/s1 |
InChIキー |
TUSIZTVSUSBSQI-YUSALJHKSA-N |
異性体SMILES |
C[C@@H]1CC[C@H](C[C@H]1OC(=O)C)C(=C)C |
正規SMILES |
CC1CCC(CC1OC(=O)C)C(=C)C |
密度 |
0.943-0.954 |
物理的記述 |
colourless to pale yellow liquid |
溶解性 |
slightly soluble in water; soluble in alcohol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


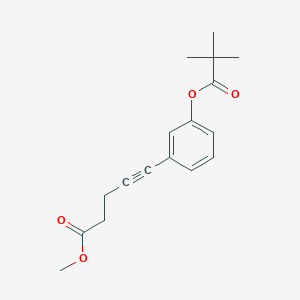

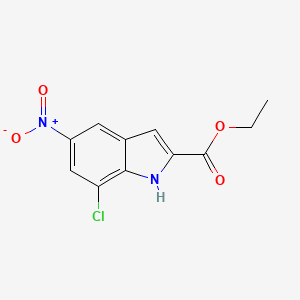
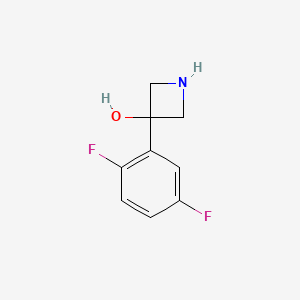
![(1R,5S,6R)-6-methanesulfonyl-3-azabicyclo[3.2.0]heptane](/img/structure/B11755791.png)
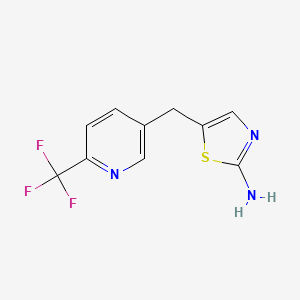
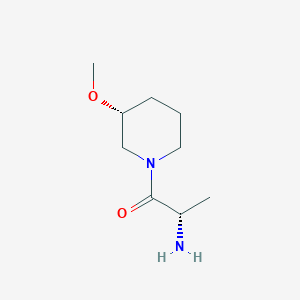
![[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B11755827.png)
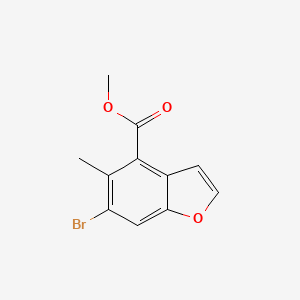
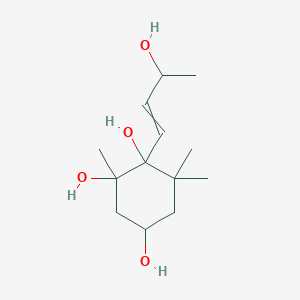
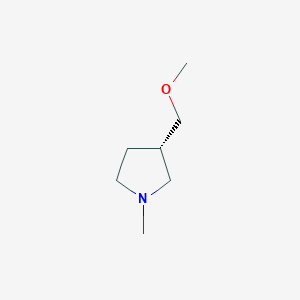
![1-(2,2-difluoroethyl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11755866.png)

